molecular formula C11H15ClFN B13039031 1-(2-Chloro-5-fluorophenyl)pentan-1-amine

1-(2-Chloro-5-fluorophenyl)pentan-1-amine

Cat. No.: B13039031
M. Wt: 215.69 g/mol
InChI Key: NRHIUIOJRFGSKX-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3

InChI Key

NRHIUIOJRFGSKX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the reaction of 2-chloro-5-fluorobenzene with pentan-1-amine under specific conditions. The reaction conditions and reagents used can vary, but common methods include:

Chemical Reactions Analysis

1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research into potential therapeutic applications, such as its effects on specific receptors or enzymes, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. These targets may include:

Comparison with Similar Compounds

1-(2-Chloro-5-fluorophenyl)pentan-1-amine can be compared to other similar compounds, such as:

    1-(2-Chloro-4-fluorophenyl)pentan-1-amine: Similar in structure but with a different fluorine position.

    1-(2-Chloro-5-bromophenyl)pentan-1-amine: Contains a bromine atom instead of fluorine.

    1-(2-Chloro-5-methylphenyl)pentan-1-amine: Contains a methyl group instead of fluorine.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and interaction with molecular targets.

Biological Activity

1-(2-Chloro-5-fluorophenyl)pentan-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₄ClF
  • Molecular Weight : Approximately 201.67 g/mol
  • Structure : The compound features a pentane chain with a chloro and fluoro substituent on a phenyl ring, contributing to its biological properties.

The mechanism of action for this compound involves interactions with specific biological targets:

  • Molecular Targets : It is believed to interact with neurotransmitter receptors and enzymes, modulating various biochemical pathways.
  • Biochemical Pathways : The compound may influence pathways related to neurotransmission and cellular signaling, potentially leading to therapeutic effects in neurological disorders.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds. For instance:

  • Compounds structurally similar to this compound have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
  • The compound demonstrated the ability to disrupt bacterial biofilms and exhibited a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .

Neuropharmacological Effects

The compound's structure suggests potential applications in treating neurological disorders:

  • Its interaction with neurotransmitter systems could lead to effects on mood regulation and cognitive functions, warranting further investigation into its neuropharmacological profile.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundLong carbon chain with chloro and fluoro groupsPotentially high antibacterial and neuroactive properties
(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amineChiral center presentVaried pharmacological effects due to stereochemistry
1-(2-Chloro-5-fluorophenyl)butan-1-amineShorter carbon chainLimited biological activity compared to pentanamine

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of compounds related to this compound:

  • The study found that these compounds not only inhibited bacterial growth but also affected the structural integrity of bacterial membranes, leading to cell lysis .

Neuropharmacological Investigation

Another research effort focused on the neuropharmacological properties:

  • Preliminary results indicated that the compound could modulate neurotransmitter levels in vitro, suggesting potential therapeutic applications in anxiety and depression treatment.

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